3-Methoxycyclobut-3-ene-1,2-dione
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Overview
Description
3-Methoxycyclobut-3-ene-1,2-dione is a cyclic organic compound with the molecular formula C5H6O3 It is a derivative of cyclobutene, characterized by the presence of a methoxy group (-OCH3) and two carbonyl groups (C=O) on the cyclobutene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxycyclobut-3-ene-1,2-dione typically involves the reaction of 3,4-dimethoxy-3-cyclobutene-1,2-dione with appropriate reagents. One common method includes the following steps:
Starting Material: 3,4-dimethoxy-3-cyclobutene-1,2-dione.
Reagent: Methanol (MeOH).
Reaction Conditions: The reaction mixture is stirred at room temperature for several days.
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Methoxycyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted cyclobutene derivatives.
Scientific Research Applications
3-Methoxycyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of squaramides and other cyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research has indicated its potential use in drug discovery, particularly in the development of anti-tubercular agents.
Industry: It is used in the synthesis of luminescent materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxycyclobut-3-ene-1,2-dione and its derivatives often involves the interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s ability to form hydrogen bonds and interact with biological macromolecules is crucial for its activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxy-3-cyclobutene-1,2-dione: A precursor in the synthesis of 3-Methoxycyclobut-3-ene-1,2-dione.
3-Amino-4-methoxycyclobut-3-ene-1,2-dione: A derivative with an amino group instead of a methoxy group.
3,4-Diethoxycyclobut-3-ene-1,2-dione: A similar compound with ethoxy groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy group and carbonyl functionalities make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
3-methoxycyclobut-3-ene-1,2-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O3/c1-8-4-2-3(6)5(4)7/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEZXSAOERBSKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577425 |
Source
|
Record name | 3-Methoxycyclobut-3-ene-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60577425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61699-46-5 |
Source
|
Record name | 3-Methoxycyclobut-3-ene-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60577425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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